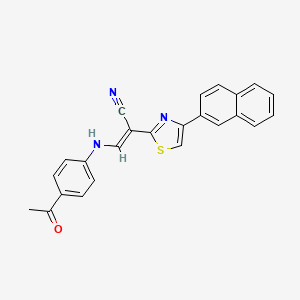
(E)-3-((4-acetylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((4-acetylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile, commonly known as ANIT, is a chemical compound that has been extensively studied for its potential use in scientific research. ANIT is a synthetic compound that was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of ANIT is not fully understood, but it is believed to involve the formation of reactive metabolites that bind to cellular proteins and cause oxidative stress. This oxidative stress can lead to liver damage and other physiological effects.
Biochemical and Physiological Effects:
ANIT has been shown to cause liver damage in rats, including the formation of liver lesions and the elevation of liver enzymes. Additionally, ANIT has been shown to cause oxidative stress in various tissues, including the liver, kidneys, and lungs. ANIT has also been shown to have anti-inflammatory and antitumor effects.
実験室実験の利点と制限
One advantage of using ANIT in lab experiments is that it can cause liver damage in rats, making it a useful tool for studying the mechanisms of liver toxicity. Additionally, ANIT has been shown to have anti-inflammatory and antitumor effects, making it a potential candidate for the development of new drugs. However, ANIT can be toxic and must be handled with care in the lab.
将来の方向性
There are several future directions for the study of ANIT, including the development of new drugs for the treatment of liver disease and the investigation of the mechanisms of liver toxicity. Additionally, ANIT could be used in the study of other diseases and physiological processes, such as inflammation and cancer. Further research is needed to fully understand the potential applications of ANIT in scientific research.
Conclusion:
ANIT is a synthetic compound that has been extensively studied for its potential use in scientific research. ANIT has been shown to cause liver damage in rats and has anti-inflammatory and antitumor effects. ANIT has been used in the study of liver toxicity and the development of new drugs. Further research is needed to fully understand the potential applications of ANIT in scientific research.
合成法
ANIT can be synthesized using a variety of methods, including the reaction of 4-acetylaminobenzophenone with 2-aminothiazole and 2-bromo-1-naphthalene in the presence of a palladium catalyst. This method has been widely used to produce ANIT for use in scientific research.
科学的研究の応用
ANIT has been used in a variety of scientific research applications, including the study of liver toxicity and the development of new drugs. ANIT has been shown to cause liver damage in rats, making it a useful tool for studying the mechanisms of liver toxicity. Additionally, ANIT has been used to develop new drugs for the treatment of liver disease.
特性
IUPAC Name |
(E)-3-(4-acetylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3OS/c1-16(28)17-8-10-22(11-9-17)26-14-21(13-25)24-27-23(15-29-24)20-7-6-18-4-2-3-5-19(18)12-20/h2-12,14-15,26H,1H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBPTIBKFPLGBI-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-acetylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

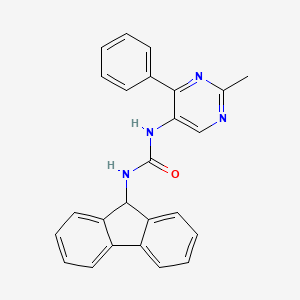
![5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide](/img/structure/B2951485.png)
![2-(Furan-2-yl)-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2951487.png)
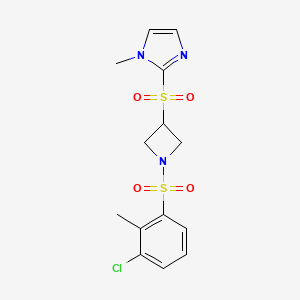
![N-(4-ethoxyphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2951494.png)
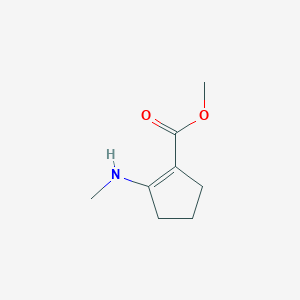
![4-butyl-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2951496.png)
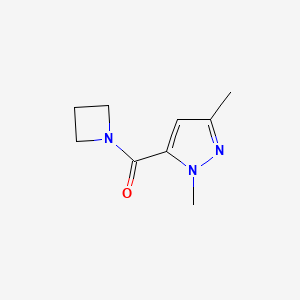
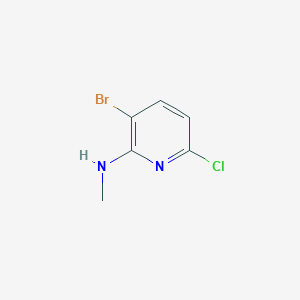
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2951502.png)
![3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2951504.png)
![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2951505.png)
